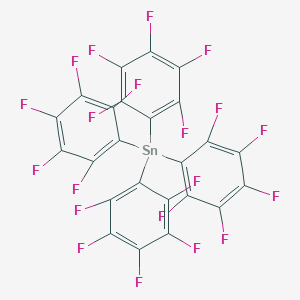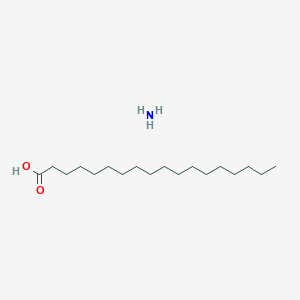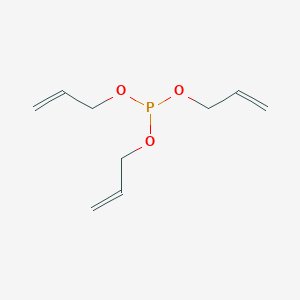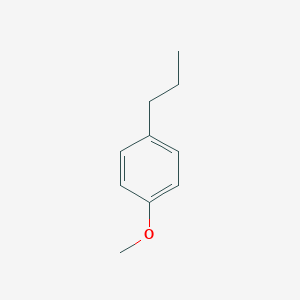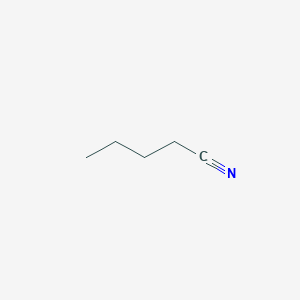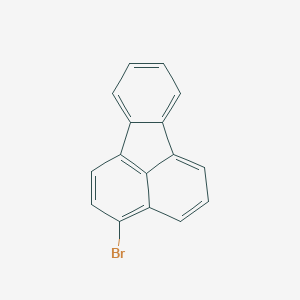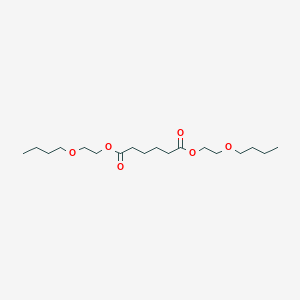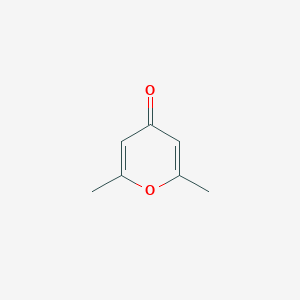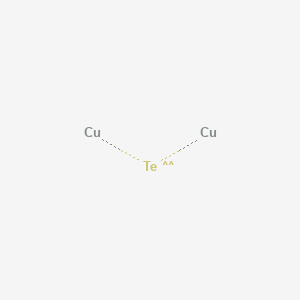
Copper telluride (Cu2Te)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper telluride (Cu2Te) is a semiconductor material composed of copper and tellurium, which is widely used in the field of electronics. It has unique properties such as good electrical conductivity, low thermal conductivity, and high chemical stability. Due to its excellent properties, Cu2Te is increasingly used in various scientific research applications, including optoelectronics, solar cells, and biomedical applications. In
Applications De Recherche Scientifique
Thermoelectric Applications : Cu2Te has shown promise in thermoelectric applications. For instance, the introduction of graphene sheets into Cu2Te significantly enhances its thermoelectric performance. A maximum thermoelectric ZT value of about 1.14 at 1000 K, which is 270% higher than that of pristine Cu2Te, has been achieved (Hyun Ju et al., 2022). Additionally, optimizing carrier concentration and reducing thermal conductivity in Cu2Te composites, such as (Cu2Te)1−x-(BiCuTeO)x composites, has been found to improve thermoelectric properties (Wenyu Zhang et al., 2022).
Nanotechnology and Nanostructures : Research has explored the synthesis of copper telluride nanowires using electrochemical methods, highlighting their potential in nanotechnology. The photoluminescence emission spectrum of these nanowires suggests potential applications in optoelectronics (Suresh Kumar et al., 2011).
Photovoltaics and Solar Cells : Cu2Te is identified as a key material in photovoltaic devices, especially in CdTe-based solar cells. Cu2Te/n-CdTe hetero-junction solar cells have shown efficiencies up to 7.5% (Suresh Kumar et al., 2013).
Optical and Electrical Properties : Studies have also focused on the optical and electrical properties of Cu2Te. For example, various low-dimensional Cu-Te nanostructures have been synthesized, demonstrating controllable transport behaviors from metallic to semiconducting natures. These nanostructures have potential applications in nonvolatile memory, photodetectors, and solar cells (Ching-Chun Lin et al., 2012).
Electrical Transport Properties : The electronic transport properties of electrodeposited Cu2Te nanowires have been studied, revealing that the electrical conductivity increases with temperature and decreases with the reduction in the size of the nanowires. This finding is significant for applications where size-dependent electrical properties are crucial (Suresh Kumar et al., 2013).
Mécanisme D'action
Target of Action
Copper telluride (Cu2Te) primarily targets the crystal structure of materials in which it is incorporated . It interacts with the lattice of these materials, inducing structural transitions and modifications . This property makes Cu2Te a valuable component in various high-performance devices .
Mode of Action
Cu2Te interacts with its targets through a process of crystal structure transition . Under the influence of a thermal field, Cu2Te undergoes a reversible phase transition from the α phase to the δ phase within a cycling temperature range of 25 °C–325 °C–25 °C . At higher temperatures (575 °C), the phase transition from the δ phase to the ε phase gradually occurs . These transitions are crucial for the performance of devices that utilize Cu2Te .
Biochemical Pathways
It plays a significant role in thethermoelectric and photovoltaic fields . For instance, in solar cells, Cu2Te is alloyed with cadmium telluride to create a heterojunction . This interaction enhances the efficiency of solar energy conversion .
Result of Action
The result of Cu2Te’s action is the alteration of the crystal structure of the material it is incorporated into . This leads to changes in the material’s properties, such as its photoluminescence . For example, a Cu2Te nanoplate shows bright and reversible green emission during the heating cycle . This property is beneficial for the design of high-performance devices based on Cu2Te .
Action Environment
The action of Cu2Te is influenced by environmental factors such as temperature . The crystal structure transitions of Cu2Te are temperature-dependent, occurring at specific temperature ranges . Furthermore, the synthesis of Cu2Te involves reacting elemental copper and tellurium at 1200 °C in a vacuum , indicating that both temperature and pressure play a role in its formation. The environment can also affect the stability and efficacy of Cu2Te in its applications .
Safety and Hazards
Orientations Futures
Copper telluride has potential applications in thermoelectric elements and in solar cells . It is also promising for spintronic application . The study demonstrates that Cu2-δX (X=S, Se, and Te) is the only existing system to show high zTs in the series of compounds composed of three sequential primary group elements .
Analyse Biochimique
Cellular Effects
It’s known that Copper telluride (Cu2Te) can induce the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer via replacing 4 Cu atoms per unit cell by two Te atoms
Molecular Mechanism
The molecular mechanism of Copper telluride (Cu2Te) involves its interaction with other elements and compounds. For instance, Te induces the formation of two-atom-wide zig-zag troughs within the Cu (111) top layer via replacing 4 Cu atoms per unit cell by two Te atoms
Temporal Effects in Laboratory Settings
In laboratory settings, Copper telluride (Cu2Te) nanowires have shown symmetric and ohmic behavior in the voltage range used in experiments . The electrical conductivity increases with increasing temperature and decreases as the size of the nanowires reduces
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Copper telluride (Cu2Te) can be achieved through a simple reaction between copper(II) acetate and tellurium powder in a suitable solvent.", "Starting Materials": [ "Copper(II) acetate", "Tellurium powder", "Solvent (e.g. acetic acid)" ], "Reaction": [ "Dissolve copper(II) acetate in the solvent to form a clear solution.", "Add tellurium powder to the solution and stir continuously to ensure complete mixing.", "Heat the mixture to a temperature of 200-300°C under an inert atmosphere (e.g. nitrogen) for several hours.", "During the heating process, the tellurium powder reacts with the copper(II) acetate to form Copper telluride (Cu2Te).", "Allow the reaction mixture to cool and collect the solid product by filtration.", "Wash the product with a suitable solvent (e.g. ethanol) to remove any impurities.", "Dry the product under vacuum at a temperature of 100-150°C for several hours to obtain pure Copper telluride (Cu2Te)." ] } | |
Numéro CAS |
12019-52-2 |
Formule moléculaire |
Cu2Te |
Poids moléculaire |
254.7 g/mol |
InChI |
InChI=1S/2Cu.Te |
Clé InChI |
MZEWONGNQNXVKA-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Te] |
SMILES canonique |
[Cu].[Cu].[Te] |
Autres numéros CAS |
12019-52-2 |
Description physique |
OtherSolid; WetSolid |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





